

Physical and chemical characteristics of 5-Iodo-6-methylpyrimidin-4-amine

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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-amine

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In-Depth Technical Guide: 5-Iodo-6-methylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **5-Iodo-6-methylpyrimidin-4-amine**. Due to the limited publicly available data, this guide consolidates computed properties from established chemical databases alongside available experimental information. A proposed synthetic pathway and general analytical methodologies are also presented. Notably, there is a significant absence of published literature regarding the biological activity and specific signaling pathways associated with this compound.

Chemical and Physical Characteristics

5-Iodo-6-methylpyrimidin-4-amine is a halogenated pyrimidine derivative. Its core structure, a pyrimidine ring, is a fundamental component of nucleic acids, suggesting its potential as a scaffold in medicinal chemistry. The presence of an iodine atom and a methyl group can significantly influence its steric and electronic properties, potentially impacting its biological interactions.

Data Presentation

The following tables summarize the available quantitative data for **5-Iodo-6-methylpyrimidin-4-amine**. It is important to note that much of the available data is computationally predicted.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₆ IN ₃	PubChem[1]
Molecular Weight	235.03 g/mol	PubChem[1]
Appearance	Off-white to light yellow solid	ChemicalBook[2]
CAS Number	83410-18-8	PubChem[1]
Storage Temperature	Room temperature, in a dark, inert atmosphere	ChemicalBook[2]
Melting Point	No experimental data available	N/A
Boiling Point	No experimental data available	N/A
Solubility	No experimental data available	N/A

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.9	PubChem[1]
Monoisotopic Mass	234.96064 Da	PubChem[1]
Polar Surface Area	51.8 Å ²	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]

Experimental Protocols

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **5-Iodo-6-methylpyrimidin-4-amine** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the iodination of pyrimidine derivatives. The following protocol is a general guideline.

Reaction: Iodination of 6-methylpyrimidin-4-amine.

Materials:

- 6-methylpyrimidin-4-amine
- N-Iodosuccinimide (NIS)
- Acetonitrile (anhydrous)
- Sodium thiosulfate solution (aqueous)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane)

Procedure:

- In a round-bottom flask, dissolve 6-methylpyrimidin-4-amine in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
- Add N-Iodosuccinimide (1.1 to 1.5 equivalents) to the solution in portions at room temperature.

- Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure **5-Iodo-6-methylpyrimidin-4-amine**.

Analytical Characterization

The structure and purity of the synthesized **5-Iodo-6-methylpyrimidin-4-amine** can be confirmed using the following standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the number and environment of the protons. The spectrum is expected to show signals for the methyl protons, the amine protons, and the pyrimidine ring proton.
 - ^{13}C NMR: To identify the number and types of carbon atoms in the molecule.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H stretches for the amine group and C=N and C=C stretches for the pyrimidine ring.

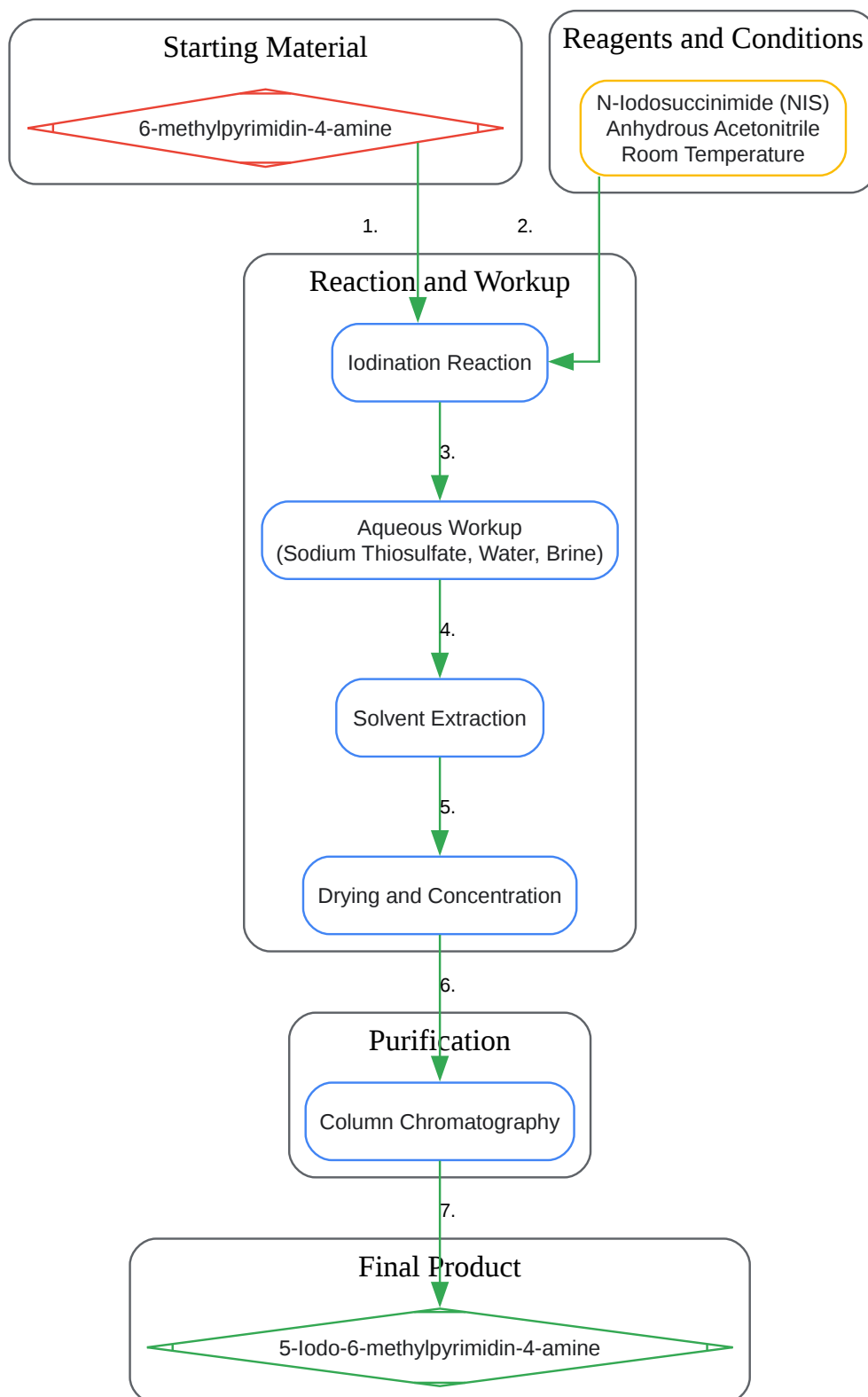
Biological Activity and Signaling Pathways

Extensive searches of scientific databases and literature have not yielded any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for **5-Iodo-6-methylpyrimidin-4-amine**. While pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors and antimicrobial agents, no such studies have been reported for this particular compound.

Therefore, it is not possible to provide diagrams of signaling pathways as requested.

Mandatory Visualizations

As no information on signaling pathways or complex experimental workflows for this specific compound is available, a diagram illustrating the proposed synthetic workflow is provided below.



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Caption: Proposed synthetic workflow for **5-Iodo-6-methylpyrimidin-4-amine**.

Conclusion

5-Iodo-6-methylpyrimidin-4-amine is a chemical compound for which there is a notable lack of publicly available experimental data, particularly concerning its biological function. The information presented in this guide is primarily based on computed data and established chemical principles for related compounds. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. This compound represents a potential starting point for medicinal chemistry and drug discovery programs, but its efficacy and mechanism of action remain to be determined.

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References

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- 2. 83410-18-8 CAS MSDS (5-iodo-6-methyl-4-pyrimidinamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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